molecular formula C25H32O11 B574034 Clemastanin A CAS No. 172670-47-2

Clemastanin A

Cat. No.: B574034
CAS No.: 172670-47-2
M. Wt: 508.52
InChI Key: WGTYXIDAEFJHPD-DJSGBOIRSA-N
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Description

Clemastanin A is a lignan isolated from Menthae Haplocalycis herba, a plant traditionally used in Chinese medicine for its anti-inflammatory and antimicrobial properties . The compound was identified using advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with LTQ-Orbitrap high-resolution mass spectrometry (UHPLC-LTQ-Orbitrap HRMS). While its exact molecular formula and structure remain unspecified in the available literature, this compound is classified among non-volatile constituents alongside flavonoids and phenolic acids. Its isolation involved multiple chromatographic methods, including silica gel, C18 reverse-phase, and Sephadex LH-20 columns, highlighting its polar nature .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O11/c1-33-17-9-13(4-5-16(17)29)23-15(10-27)14-7-12(3-2-6-26)8-18(24(14)36-23)34-25-22(32)21(31)20(30)19(11-28)35-25/h4-5,7-9,15,19-23,25-32H,2-3,6,10-11H2,1H3/t15-,19+,20+,21-,22+,23+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYXIDAEFJHPD-DJSGBOIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC4C(C(C(C(O4)CO)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Clemastanin A can be synthesized through the extraction and purification from plant sources such as Clematis stans. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Clemastanin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups and enhanced biological activities .

Scientific Research Applications

Clemastanin A has a wide range of scientific research applications, including:

Mechanism of Action

Clemastanin A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Clemastanin B

  • Structural and Source Differences :
    Clemastanin B (C₂₆H₃₄O₁₁), a diglucoside lignan, is primarily isolated from Radix Isatidis (Isatis root), whereas Clemastanin A is derived from Menthae Haplocalycis herba. Both compounds belong to the lignan class but differ in glycosylation patterns and plant sources .
  • Pharmacological Activities :
    Clemastanin B exhibits potent antiviral activity against influenza A and B viruses, as demonstrated in in vitro studies . This compound’s bioactivity remains uncharacterized, though lignans generally share anti-inflammatory and antioxidant properties.
  • Extraction Methods: Clemastanin B is purified via high-speed counter-current chromatography (HSCCC) using ethyl acetate–n-butanol–water (2:7:9, v/v/v), achieving 94.6% purity . In contrast, this compound requires multi-step column chromatography .

Indigoticoside A

  • Structural Features: Indigoticoside A (C₂₆H₃₄O₁₁), another lignan from Radix Isatidis, shares a molecular formula with Clemastanin B but differs in glycosidic linkages .
  • Functional Contrast :
    While both Clemastanin B and Indigoticoside A are co-purified via HSCCC , their pharmacological profiles diverge. Indigoticoside A’s bioactivities are less documented compared to Clemastanin B’s well-established antiviral effects .

Lariciresinol-4,4’-Di-O-Glucoside (Clemastanin B)

This compound, identical to Clemastanin B, accumulates in Radix Isatidis and is modulated by polyploidization, suggesting metabolic pathway sensitivity to genetic changes . No analogous studies exist for this compound.

Comparative Pharmacological Data

Compound Source Key Activities Extraction Method Purity/Yield
This compound Menthae Haplocalycis Undocumented (presumed antioxidant) Multi-step column chromatography Not specified
Clemastanin B Radix Isatidis Antiviral (influenza A/B) HSCCC (ethyl acetate–n-butanol–water) 94.6%, 59.2 mg/250 g
Indigoticoside A Radix Isatidis Limited data HSCCC (same as Clemastanin B) 99.0%, 66.1 mg/250 g

Analytical and Quality Control Insights

  • Quantification :
    Clemastanin B is quantified via HPLC using acetonitrile–water (11:89) mobile phase, achieving a linear range of 0.0615–1.8441 µg (r = 0.9995) . Regional variations in its content (0.269–0.900 mg/g) highlight quality control challenges .
  • Spatial Distribution: In Radix Isatidis, Clemastanin B localizes in the cambium region, correlating with its role in plant defense . No analogous spatial data exists for this compound.

Q & A

Q. How can researchers validate the specificity of this compound-target interactions in complex biological matrices?

  • Answer:
  • Competitive Binding Assays: Use labeled probes (e.g., fluorescent tags) with excess unlabeled this compound.
  • CRISPR Knockout Models: Eliminate putative targets (e.g., CRISPR-Cas9) to observe activity loss.
  • SPR-Based Selectivity Screening: Test against off-target proteins (≥10-fold selectivity margin).
    False-positive controls (e.g., heat-inactivated enzymes) are essential .

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